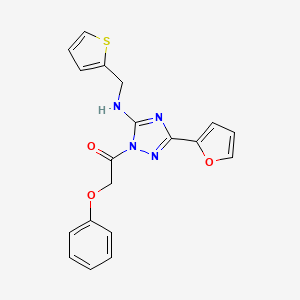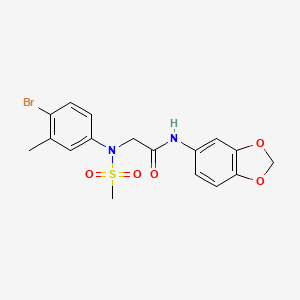
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine, also known as FPTA, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPTA belongs to the family of triazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival, proliferation, and apoptosis. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the phosphorylation of Akt, leading to the activation of downstream apoptotic pathways and the induction of cell death.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess antimicrobial and antifungal properties. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its potent anticancer activity against a wide range of cancer cell lines. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to have a favorable toxicity profile, with minimal toxicity observed in animal studies. However, one of the main limitations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One area of research is the development of more effective formulations of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine that improve its solubility and bioavailability. Another area of research is the identification of novel targets for 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in cancer cells, which may lead to the development of more effective combination therapies. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in other disease settings, such as inflammatory diseases.
Aplicaciones Científicas De Investigación
3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the field of cancer therapy. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-furyl)-1-(phenoxyacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(13-26-14-6-2-1-3-7-14)23-19(20-12-15-8-5-11-27-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFIXDADAGMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![N-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233392.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4233397.png)


![N-(3-chloro-4-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4233431.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4233436.png)
![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)
![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)-2-phenylethyl]urea](/img/structure/B4233452.png)
![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)